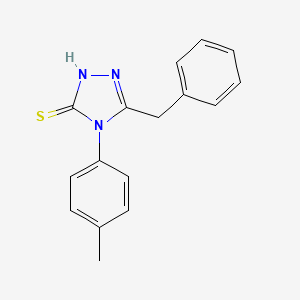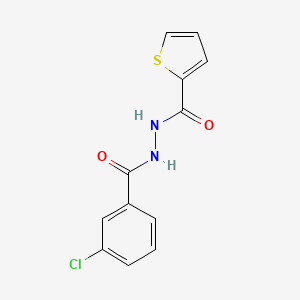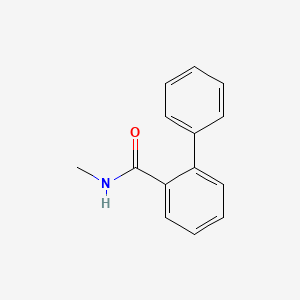
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, commonly known as BMTT, is a heterocyclic compound that belongs to the family of 1,2,4-triazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been explored for their corrosion inhibition properties. A study demonstrated their effectiveness in preventing mild steel corrosion in HCl solutions, attributing their efficacy to the adsorption of these compounds on the metal surface, following the Langmuir adsorption isotherm (Yadav et al., 2013).
Electrochemical Behavior
The electrochemical behavior of 5-benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol (TTA) has been studied using cyclic voltammetry and differential pulse voltammetry. This research highlighted its potential in electrooxidation processes, particularly in basic media (Dilgin et al., 2007).
Synthesis and Characterization of Derivatives
Several studies have focused on the synthesis and characterization of derivatives of this compound. These derivatives are utilized for various chemical transformations and offer potential applications in creating new compounds with unique properties (Sarhan et al., 2008).
Antimicrobial Activity
The antimicrobial properties of derivatives containing this compound have been investigated. Compounds were tested against bacteria, mold, and yeast, showing significant potential in antimicrobial applications (Tien et al., 2016).
Molecular-Level Understanding of Inhibition Efficiency
The molecular structures of compounds containing this compound have been analyzed to understand their inhibition efficiencies. Such studies are crucial for developing effective corrosion inhibitors and understanding their interaction with metal surfaces (Gece & Bilgiç, 2012).
New DNA Methylation Inhibitors
Research into 4-substituted 4H-1,2,4-triazole-3-thiol derivatives has led to the development of new DNA methylation inhibitors, showcasing the potential of these compounds in cancer research and treatment (Hovsepyan et al., 2018).
Propiedades
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-7-9-14(10-8-12)19-15(17-18-16(19)20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZGXLPEDVTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)


![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)



![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)
![2-adamantyl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B5737139.png)


